2-[4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-6-(pyrrolidin-1-ylcarbonyl)pyrazine
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, and a pyrazine ring. The presence of these rings suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The 1,2,3-triazole ring, piperidine ring, and pyrazine ring are all heterocyclic structures, meaning they contain atoms of at least two different elements. This could result in a variety of interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the 1,2,3-triazole ring is known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as its size, shape, and the types of atoms it contains would all play a role. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Scientific Research Applications
Pyrazine and Its Derivatives
Pyrazines, identified in various chemical reactions and naturally occurring substances, are crucial for their odor properties and are formed through the non-enzymic browning reaction. The mechanism involving the formation of pyrazines, as well as pyrroles and pyridines, has been proposed, highlighting the role of 1,4-dialkylpyrazine cation radicals in the initial stages of pyrazine formation (Milić & Piletić, 1984).
Piperidine Derivatives and Cardiovascular Applications
The synthesis and evaluation of piperidine derivatives, including their coronary vasodilating and antihypertensive activities, have been studied. Among these derivatives, certain compounds have shown promise as potential cardiovascular agents due to their potency in coronary vasodilation and antihypertensive effects (Sato et al., 1980).
Pyrrolidine and Antitumor Agents
Pyrrolidine derivatives have been synthesized and identified as active anti-tumor agents against various cancer cell lines, including breast, CNS, and colon cancers. These derivatives have shown significant growth inhibition in vitro, demonstrating their potential in cancer treatment (Jurd, 1996).
Medicinal Importance of Pyrazine Ring
The pyrazine ring, when combined with other scaffolds like pyrrole, pyrazole, and piperidine, has been highlighted for its significance in various therapeutic applications. Pyrazine derivatives have been disclosed for their roles in drug design due to their presence in clinically used drugs, showcasing the importance of this structural element in medicinal chemistry (Miniyar et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[6-[4-[4-(2-methylpropyl)triazol-1-yl]piperidin-1-yl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c1-15(2)11-16-14-27(24-23-16)17-5-9-25(10-6-17)19-13-21-12-18(22-19)20(28)26-7-3-4-8-26/h12-15,17H,3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUDFQQSPYJKBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN(N=N1)C2CCN(CC2)C3=NC(=CN=C3)C(=O)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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